molecular formula C11H21FN2O2 B1375617 tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate CAS No. 1630907-22-0

tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate

Cat. No.: B1375617
CAS No.: 1630907-22-0
M. Wt: 232.29 g/mol
InChI Key: VGCKWWMMIKCCKU-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate (CAS: 1630907-22-0) is a fluorinated piperidine derivative featuring a tert-butyl carbamate group and an N-methyl substitution. Its molecular formula is C₁₁H₂₁FN₂O₂, with a molecular weight of 232.3 g/mol. The compound is characterized by high purity (≥97%) and stability under ambient storage conditions . It serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and neuroactive agents due to the fluorine atom's ability to enhance metabolic stability and bioavailability .

Properties

IUPAC Name

tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14(4)9-5-6-13-7-8(9)12/h8-9,13H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCKWWMMIKCCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 3-fluoropiperidine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of fluorinated piperidine derivatives on biological systems. It is also used in the development of new drugs and therapeutic agents .

Medicine: It is being investigated for its potential use in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate involves its interaction with specific molecular targets in biological systems. The fluorine atom in the piperidine ring enhances the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate can be better understood by comparing it to analogous piperidine and carbamate derivatives. Below is a detailed analysis:

Structural Analogues: Substituent Variations

Compound Name CAS Number Substituents/Modifications Molecular Weight (g/mol) Key Features Applications References
tert-butyl N-[(3S,4S)-3-fluoropiperidin-4-yl]-N-methylcarbamate 1932198-08-7 Stereoisomer (3S,4S) 232.3 Enhanced stereospecific binding to chiral targets Drug development (e.g., enantioselective inhibitors)
tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate 2126144-21-4 Fluorine at 4-position, stereoisomer 232.3 Altered fluorine positioning affects dipole interactions Neurological disorder therapeutics
tert-butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate 1363384-66-0 4,4-Difluoro substitution 244.3 Increased electronegativity; potential for improved metabolic stability Metabolic studies and prodrug design
tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate 1052713-47-9 Hydroxyl group at 4-position 230.3 Enhanced hydrophilicity but reduced membrane permeability Solubility enhancement in aqueous formulations
tert-butyl N-(3,3-dimethylpiperidin-4-yl)carbamate 544443-41-6 3,3-Dimethyl substitution 228.3 Steric hindrance impacts receptor binding; requires low-temperature storage Receptor-specific drug candidates

Research Findings

  • Thermodynamic Data : Crystallographic studies of tert-butyl N-[(3R,4R)-4-fluoropiperidin-3-yl]-N-methylcarbamate () reveal torsional angles (e.g., C8–N7–C9–O10 = 178.8°) that influence conformational flexibility and binding kinetics .

Biological Activity

tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name : tert-butyl ((3R,4R)-4-fluoropiperidin-3-yl)(methyl)carbamate
  • Molecular Formula : C11H21FN2O2
  • Molecular Weight : 232.30 g/mol
  • CAS Number : 2126144-21-4

The biological activity of this compound is primarily attributed to its role as an inhibitor of certain enzymes involved in neurodegenerative processes. Studies indicate that compounds similar to this carbamate can inhibit acetylcholinesterase (AChE) and β-secretase, which are critical in the pathology of Alzheimer's disease.

Key Mechanisms:

  • Acetylcholinesterase Inhibition : This compound has been shown to inhibit AChE, thereby increasing the levels of acetylcholine in synaptic clefts, which may enhance cholinergic neurotransmission.
  • β-Secretase Inhibition : By inhibiting β-secretase, it may reduce the formation of amyloid-beta (Aβ) plaques, a hallmark of Alzheimer’s disease.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits protective effects against neurotoxic agents such as Aβ1-42. The compound has shown:

  • Cell Viability Improvement : When astrocytes were exposed to Aβ1-42, the presence of this compound improved cell viability significantly compared to control groups .
  • Cytokine Modulation : It reduced levels of pro-inflammatory cytokines like TNF-α and IL-6 in treated astrocytes, suggesting an anti-inflammatory effect .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of this compound in animal models:

  • Scopolamine-Induced Memory Impairment : In models where scopolamine was administered to induce memory deficits, this compound showed a moderate protective effect on cognitive functions, although results were not statistically significant compared to standard treatments like galantamine .

Data Table: Summary of Biological Activities

Activity TypeEffectReference
AChE InhibitionSignificant inhibition observed (IC50 = 15.4 nM)
β-Secretase InhibitionReduction in Aβ aggregation (85% inhibition)
Cytokine ModulationDecreased TNF-α and IL-6 levels
Cell ViabilityIncreased cell viability in astrocytes
Cognitive ProtectionModerate effect in scopolamine model

Case Studies

Several case studies have explored the therapeutic potential of similar compounds:

  • Neuroprotection Against Aβ Toxicity : A study demonstrated that related carbamates could protect neuronal cells from Aβ-induced toxicity through antioxidant mechanisms and modulation of inflammatory responses.
  • Memory Enhancement in Animal Models : Research indicated that compounds with similar structures improved memory retention in rodents subjected to cognitive decline induced by neurotoxins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate
Reactant of Route 2
tert-butyl N-(3-fluoropiperidin-4-yl)-N-methylcarbamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.